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Cat. No.: B15620036 Get Quote

An objective analysis of the experimental evidence for the selective orexin-1 receptor

antagonist, GSK1059865, in preclinical research, with a comparative look at alternative

compounds.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of the preclinical data on GSK1059865, a highly selective orexin-1

receptor (OX1R) antagonist. By summarizing key findings, detailing experimental protocols,

and comparing its performance with other orexin receptor modulators, this document aims to

facilitate an informed assessment of its utility and the reproducibility of its effects in relevant

disease models.

Executive Summary
GSK1059865 has emerged as a valuable tool in preclinical research for investigating the role

of the orexin system in motivation, reward, and compulsive behaviors.[1][2][3][4][5] Across

multiple studies, it has demonstrated a consistent, dose-dependent effect in reducing drug-

seeking behaviors, particularly for alcohol and cocaine, as well as binge eating.[2][3][4][6] A key

finding that appears reproducible is its preferential effect on compulsive or high-motivation

behaviors, with limited impact on basal reward consumption, such as sucrose intake.[1][3][4][5]

This guide presents the data supporting these effects and compares GSK1059865 with other

orexin antagonists to provide a broader context for its application.
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The following table summarizes the key characteristics and preclinical findings for

GSK1059865 and selected alternative orexin receptor antagonists. This allows for a direct

comparison of their potency, selectivity, and reported in vivo effects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target(s)
Key Preclinical
Models

Reported
Effects

Noted
Limitations or
Differences

GSK1059865
Selective OX1R

Antagonist

Alcohol

dependence,

cocaine-induced

conditioned

place preference,

binge eating.[2]

[3][6]

Dose-

dependently

reduces ethanol

drinking in

dependent mice,

attenuates

cocaine

preference, and

inhibits

compulsive

eating.[2][3][6][7]

Limited effect on

sucrose intake.

[1][3][5]

Still has some

activity at the

OX2 receptor at

higher

concentrations.

[2]

SB-334867
Selective OX1R

Antagonist

Alcohol and

cocaine seeking,

reinstatement of

drug seeking.[2]

Reduces alcohol

and cocaine

seeking

behaviors.[2]

Modest

selectivity (~50-

fold for OX1R

over OX2R) and

concerns about

hydrolytic

instability.[2]

ACT-335827
Selective OX1R

Antagonist

Schedule-

induced

polydipsia

(model of

obsessive-

compulsive

disorder).[6]

Decreased

excessive, non-

goal-directed

drinking

behavior.[6]

Data primarily

focused on a

specific model of

compulsive

behavior.

JNJ-54717793 Selective OX1R

Antagonist

CO2 panic

provocation

model.[6]

Reduced

behavioral and

cardiovascular

Primarily

investigated in

an anxiety

model.
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anxiety-like

responses.[6]

Almorexant

Dual Orexin

Receptor

Antagonist

(DORA)

Cocaine seeking.

[2]

Reduced effects

of cocaine on

dopamine

signaling and

motivation for

cocaine.[2]

As a DORA, it

also induces

sleep-promoting

effects, which

may confound

behavioral

studies not

focused on

sleep.[8]

Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial.

Below are representative protocols for key preclinical assays used to evaluate GSK1059865.

Chronic Intermittent Ethanol (CIE) Exposure and
Voluntary Ethanol Intake in Mice
This model is designed to induce a state of ethanol dependence and assess the effects of

pharmacological interventions on voluntary ethanol consumption.

Animal Model: C57BL/6J mice are commonly used.

Baseline Ethanol Intake: Mice are initially evaluated for their baseline two-bottle choice

ethanol intake (e.g., 15% ethanol vs. water).

CIE Procedure: Mice are exposed to intermittent cycles of ethanol vapor in inhalation

chambers for a set duration (e.g., 16 hours per day for 4 days), followed by a period of

abstinence. Control animals are exposed to air.

Drug Administration: GSK1059865 or vehicle is administered via an appropriate route (e.g.,

intraperitoneal injection) at specified doses (e.g., 10, 25, 50 mg/kg) prior to the drinking

session.
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Ethanol and Sucrose Intake Measurement: Following drug administration, mice are given

access to ethanol and water (or sucrose and water in separate control experiments) for a

defined period (e.g., 2-4 hours), and the volume of each liquid consumed is measured.

Data Analysis: Ethanol preference and consumption (g/kg body weight) are calculated and

compared between treatment groups using statistical methods such as ANOVA.

Conditioned Place Preference (CPP) for Cocaine
CPP is a standard behavioral paradigm to study the rewarding and motivational properties of

drugs.

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer

chambers.

Pre-conditioning Phase: Mice are allowed to freely explore all three chambers to determine

any initial chamber preference.

Conditioning Phase: Over several days, mice receive injections of cocaine (e.g., 10 mg/kg,

i.p.) and are confined to one of the outer chambers. On alternate days, they receive vehicle

injections and are confined to the opposite chamber.

Test Phase: After a drug-free period, the partitions are removed, and the time spent in each

chamber is recorded.

Drug Intervention: GSK1059865 (e.g., 10, 30 mg/kg, i.p.) is administered before the test

phase to assess its effect on the expression of cocaine-induced CPP.

Data Analysis: The difference in time spent in the cocaine-paired chamber between the pre-

conditioning and test phases is calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the underlying biological pathway and the

experimental logic.

Orexin-1 Receptor Signaling Pathway
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Orexin Receptor Antagonists

Key Properties

GSK1059865

High OX1R Selectivity

Reduces Compulsive Behavior

Limited Effect on
Normal Reward

SB-334867

Potential for Instability

Almorexant

Dual OX1R/OX2R Blockade

Induces Sleep
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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